molecular formula C14H15NO B14625949 2-[2-(2-Methoxyphenyl)ethyl]pyridine CAS No. 58246-69-8

2-[2-(2-Methoxyphenyl)ethyl]pyridine

Cat. No.: B14625949
CAS No.: 58246-69-8
M. Wt: 213.27 g/mol
InChI Key: ODNSFNILOFFWLV-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyphenyl)ethyl]pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with a 2-(2-methoxyphenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxyphenyl)ethyl]pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromoethylbenzene with 2-methoxypyridine in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired product through a cross-coupling mechanism .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxyphenyl)ethyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(2-Methoxyphenyl)ethyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxyphenyl)ethyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Methoxyphenyl)ethyl]pyridine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with molecular targets compared to its analogs .

Properties

CAS No.

58246-69-8

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-[2-(2-methoxyphenyl)ethyl]pyridine

InChI

InChI=1S/C14H15NO/c1-16-14-8-3-2-6-12(14)9-10-13-7-4-5-11-15-13/h2-8,11H,9-10H2,1H3

InChI Key

ODNSFNILOFFWLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCC2=CC=CC=N2

Origin of Product

United States

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